molecular formula C13H11N3O2 B2776546 N-(4-Pyrimidin-4-yloxyphenyl)prop-2-enamide CAS No. 2361638-68-6

N-(4-Pyrimidin-4-yloxyphenyl)prop-2-enamide

Cat. No.: B2776546
CAS No.: 2361638-68-6
M. Wt: 241.25
InChI Key: NVDXALIJJXLPMD-UHFFFAOYSA-N
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Description

N-(4-Pyrimidin-4-yloxyphenyl)prop-2-enamide is a chemical compound with the molecular formula C13H11N3O2 and a molecular weight of 241.25 g/mol This compound features a pyrimidine ring attached to a phenyl group via an oxygen atom, and an amide group linked to a prop-2-enamide chain

Preparation Methods

The synthesis of N-(4-Pyrimidin-4-yloxyphenyl)prop-2-enamide typically involves the reaction of 4-hydroxyphenylpyrimidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N-(4-Pyrimidin-4-yloxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring or the phenyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-Pyrimidin-4-yloxyphenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-Pyrimidin-4-yloxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

N-(4-Pyrimidin-4-yloxyphenyl)prop-2-enamide can be compared with other similar compounds, such as:

    2-Aminopyrimidin-4(3H)-one: This compound and its derivatives are known for their antiviral and anticancer activities.

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds exhibit a wide range of pharmacological activities, including antifibrotic and antimicrobial properties.

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields of research.

Properties

IUPAC Name

N-(4-pyrimidin-4-yloxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-2-12(17)16-10-3-5-11(6-4-10)18-13-7-8-14-9-15-13/h2-9H,1H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDXALIJJXLPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)OC2=NC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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